molecular formula C9H15ClN2O2S2 B1520909 [5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride CAS No. 1170959-39-3

[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride

Cat. No. B1520909
CAS RN: 1170959-39-3
M. Wt: 282.8 g/mol
InChI Key: KBGSDKNHNJYEIK-UHFFFAOYSA-N
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Description

“[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1170959-39-3 . It has a molecular weight of 282.81 . The IUPAC name for this compound is [5-(1-pyrrolidinylsulfonyl)-2-thienyl]methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N2O2S2.ClH/c10-7-8-3-4-9(14-8)15(12,13)11-5-1-2-6-11;/h3-4H,1-2,5-7,10H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder and it is stored at room temperature .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core component of this compound, is widely utilized in medicinal chemistry to develop compounds for treating human diseases . Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage through a phenomenon called “pseudorotation” . This compound can be used to synthesize bioactive molecules with target selectivity, potentially leading to the development of new medications.

Cancer Therapy

In the context of cancer research, the pyrrolidine scaffold is instrumental in designing inhibitors for enzymes like Lysyl Oxidase (LOX), which are targets for cancer therapy . The compound’s structure could be modified to enhance its efficacy as a LOX inhibitor, potentially leading to the development of anti-metastatic agents.

Biological Activity Profiling

The stereochemistry of the pyrrolidine ring means that different stereoisomers of this compound can lead to varied biological profiles . Research into the binding modes of these stereoisomers to enantioselective proteins can provide insights into their biological activity and therapeutic potential.

Pharmacokinetic Optimization

The introduction of the pyrrolidine ring into drug candidates can modify physicochemical parameters, aiding in achieving optimal ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicology) results . This compound can serve as a scaffold for creating drugs with improved pharmacokinetic properties.

Structural Diversity in Drug Design

The non-planarity of the pyrrolidine ring allows for greater structural diversity in drug design . This compound can be used to generate a wide array of structurally diverse molecules, increasing the chances of discovering novel therapeutics.

Synthetic Chemistry Research

The compound can be used in synthetic chemistry research to explore different synthetic strategies, such as ring construction from various cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . This research can lead to the development of new synthetic methodologies and the discovery of new compounds.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

As for future directions, the pyrrolidine ring is a versatile scaffold in drug discovery . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This suggests that “[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride” and its derivatives could have potential applications in the development of new drugs.

properties

IUPAC Name

(5-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S2.ClH/c10-7-8-3-4-9(14-8)15(12,13)11-5-1-2-6-11;/h3-4H,1-2,5-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGSDKNHNJYEIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(S2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride
Reactant of Route 2
[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride
Reactant of Route 3
[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride
Reactant of Route 4
[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride
Reactant of Route 5
[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride
Reactant of Route 6
[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride

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